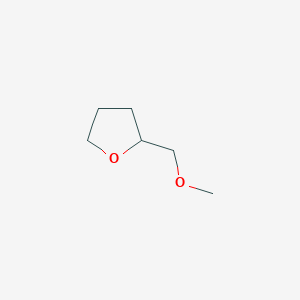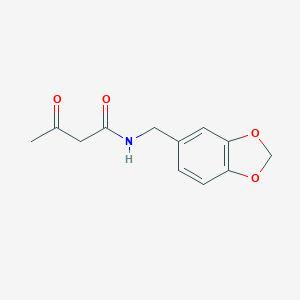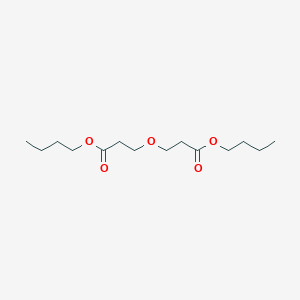![molecular formula C28H38O9 B099973 [(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate CAS No. 18530-11-5](/img/structure/B99973.png)
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[93101,904,9]pentadecanyl] acetate is a naturally occurring diterpenoid compound found in the seeds of Tuxus mairei It belongs to the taxane family, which is known for its complex molecular structures and significant biological activities [(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[93101,9
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions to form the core taxane structure, followed by functional group modifications to introduce the necessary substituents. Common reagents used in these reactions include organometallic catalysts, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound is primarily achieved through extraction from natural sources, such as the seeds of Tuxus mairei. The extraction process involves solvent extraction using organic solvents like dichloromethane or ethyl acetate, followed by purification steps such as column chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and its role in plant defense mechanisms.
Medicine: Explored for its potential anticancer properties, particularly in overcoming multidrug resistance in tumor cells.
Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of [(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate involves its interaction with specific molecular targets and pathways within cells. It is known to inhibit the drug transport activity of P-glycoprotein, a protein involved in multidrug resistance in cancer cells. By inhibiting this protein, this compound can enhance the efficacy of chemotherapeutic agents and reduce the likelihood of drug resistance.
Comparison with Similar Compounds
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate is similar to other taxane compounds, such as Taxinine and Taxinine B. These compounds share a similar core structure but differ in their functional groups and biological activities. Taxinine B, for example, is known for its ability to inhibit microtubule depolymerization, making it useful in cancer treatment. The uniqueness of this compound lies in its specific interactions with P-glycoprotein and its potential to overcome multidrug resistance.
List of Similar Compounds
- Taxinine
- Taxinine B
- 10,13-deacetyl-abeo-baccatin-IV
- 5-acetyl-2-deacetoxydecinnamoyl-Taxinine-0.29hydrate
- 7,9-dideacetyltaxayuntin
- Taxawallin-K
Properties
CAS No. |
18530-11-5 |
|---|---|
Molecular Formula |
C28H38O9 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate |
InChI |
InChI=1S/C28H38O9/c1-13-20(33)12-19-22(35-16(4)30)28-14(2)21(34-15(3)29)10-11-26(28,9)23(36-17(5)31)24(37-18(6)32)27(13,28)25(19,7)8/h13,19,21-24H,2,10-12H2,1,3-9H3/t13-,19+,21+,22-,23+,24+,26+,27-,28-/m1/s1 |
InChI Key |
JNFYHGDAJJBXAT-PMAAGCSJSA-N |
SMILES |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
C[C@@H]1C(=O)C[C@H]2[C@H]([C@@]34[C@@]1(C2(C)C)[C@H]([C@@H]([C@@]3(CC[C@@H](C4=C)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)





